
Mipafox
Overview
Description
Mipafox (bis(methylamino)phosphoryl fluoride) is an organophosphate compound historically studied for its neurotoxic properties due to its irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical to nerve function . Unlike many organophosphates used as pesticides or chemical warfare agents, this compound has been primarily utilized in research to model delayed neuropathy and study mechanisms of neurotoxicity. Its molecular structure features a phosphoryl core with two methylamino groups and a fluorine atom, contributing to its stability and reactivity (Figure 1) .
Preparation Methods
Historical Development and Significance of Mipafox Synthesis
This compound emerged in the mid-20th century as part of organophosphorus compound (OP) research aimed at developing pesticides and studying nerve agent toxicity . Its structural uniqueness—a phosphoramidate core with two isopropyl groups and a fluoride leaving group—distinguishes it from other OPs like sarin or paraoxon. Early synthesis routes focused on nucleophilic substitution reactions involving phosphorus halides and amines, though procedural specifics were often omitted from public records due to safety concerns . Modern advancements in mass spectrometry (MS) and quantum mechanical (QM) modeling have since enabled precise characterization of its reaction intermediates and degradation products .
Synthetic Routes to this compound
Classical Phosphoramidate Synthesis
The foundational approach to this compound involves a two-step sequence derived from phosphorus oxychloride (POCl₃) and isopropylamine.
Step 1: Formation of N,N'-Diisopropyl Phosphorodiamidic Chloride
Phosphorus oxychloride reacts with excess isopropylamine in an anhydrous solvent (e.g., dichloromethane or ether) under controlled temperatures (0–5°C) . The reaction proceeds via nucleophilic substitution, where amine groups displace chloride ions:
3 + 2 \, (\text{CH}3)2\text{CHNH}2 \rightarrow (\text{(CH}3)2\text{CH})_2\text{P(O)Cl} + 2 \, \text{HCl}
This intermediate is isolated via fractional distillation or crystallization, with yields typically ranging from 60% to 75% depending on stoichiometric ratios .
Step 2: Fluorination to this compound
The chlorinated intermediate undergoes halogen exchange using potassium fluoride (KF) or sodium fluoride (NaF) in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) . The reaction is heated to 80–100°C for 6–12 hours to ensure complete substitution:
3)2\text{CH})2\text{P(O)Cl} + \text{KF} \rightarrow (\text{(CH}3)2\text{CH})2\text{P(O)F} + \text{KCl}
Crude this compound is purified via vacuum distillation or column chromatography, achieving purities >95% .
Alternative Pathways and Modern Innovations
Recent patents describe fluorophosphorylation strategies using diisopropylamine and phosphorus pentafluoride (PF₅) under high-pressure conditions . This single-step method reduces side products but requires specialized equipment:
3)2\text{CHNH}2 + \text{PF}5 \rightarrow (\text{(CH}3)2\text{CH})2\text{P(O)F} + 2 \, \text{HF} + \text{NH}3
Yields from this route remain unreported in public literature, though computational models suggest favorable thermodynamics .
Optimization of Reaction Conditions
Solvent and Temperature Effects
Table 1 summarizes critical parameters for the classical synthesis:
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Reaction Temperature | 0–5°C (Step 1); 80°C (Step 2) | Prevents thermal degradation |
Solvent Polarity | Low (Step 1); High (Step 2) | Enhances nucleophilicity |
Amine Excess | 2.5–3.0 equivalents | Minimizes di-/tri-substituted byproducts |
Side reactions, such as the formation of triisopropyl phosphoramidate, are mitigated by maintaining strict stoichiometric control and inert atmospheres .
Catalytic Enhancements
The addition of catalytic triethylamine (TEA) during fluorination accelerates chloride displacement by neutralizing liberated HCl . QM simulations further indicate that Lewis acids like boron trifluoride (BF₃) stabilize transition states, though experimental validation is pending .
Analytical Characterization and Quality Control
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) : NMR spectra of this compound show a singlet at δ −10 to −12 ppm, confirming the phosphoramidate structure . NMR reveals doublets for isopropyl methyl groups (δ 1.2–1.4 ppm) and a multiplet for methine protons (δ 3.8–4.0 ppm) .
-
Mass Spectrometry (MS) : MALDI-TOF MS identifies the molecular ion peak at m/z 195.1 [M+H], with fragmentation patterns consistent with P–F bond cleavage .
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) resolves this compound from synthetic byproducts, achieving limits of detection (LOD) <0.1% . Residual solvents are quantified via gas chromatography (GC) with flame ionization detection (FID) .
Applications and Research Implications
While largely supplanted by safer OPs in agriculture, this compound remains a tool for studying AChE aging—a process where inhibited enzymes become refractory to reactivation . Its stability under physiological conditions makes it invaluable for in vitro toxicology models, though its use is restricted to high-containment laboratories.
Chemical Reactions Analysis
Mipafox undergoes several types of chemical reactions, primarily involving its interaction with enzymes. The hydroxyl oxygen of the catalytic triad serine in the active center of serine hydrolase acetylcholinesterase attacks the phosphorus atom of this compound, displacing the primary leaving group and forming a covalent bond . This reaction is irreversible and leads to the inhibition of the enzyme. Common reagents used in these reactions include nucleophilic agents such as oximes, although this compound is resistant to reactivation by these agents . The major product formed from this reaction is a phosphorylated enzyme complex that is refractory to reactivation .
Scientific Research Applications
Toxicological Studies
Mipafox has been a subject of numerous toxicological assessments aimed at understanding its effects on the nervous system. Research indicates that it can lead to delayed symptoms due to demyelination of nerve tracts in both central and peripheral nervous systems, which is critical for evaluating risks associated with exposure in agricultural settings .
Mechanistic Studies on Enzyme Inhibition
Studies have focused on the kinetics of AChE inhibition by this compound, revealing insights into the aging process of phosphorylated enzymes. This includes investigations into how this compound interacts with butyrylcholinesterase (BChE) and other cholinergic enzymes, which are vital for understanding its potential impacts on human health and safety .
Neuropathogenicity Screening
This compound is routinely included in pesticide screening programs that assess potential neuropathogenicity. These studies utilize guidelines established by regulatory bodies such as the EPA to evaluate the no observable adverse effect level (NOAEL) and other safety parameters. The findings from these studies inform risk assessments and regulatory decisions regarding pesticide use .
Environmental Impact Assessments
Research has also been conducted on the environmental persistence and degradation pathways of this compound, which is crucial for assessing its ecological risks. Understanding how this compound behaves in soil and water systems helps in developing strategies for managing its use and mitigating potential environmental hazards .
Case Studies
Several case studies highlight the implications of this compound exposure:
-
Case Study 1: Agricultural Exposure
A study documented acute poisoning incidents among agricultural workers exposed to this compound during pesticide application. Symptoms included respiratory distress and neurological impairment, underscoring the need for stringent safety measures in agricultural practices. -
Case Study 2: Laboratory Animal Studies
Research involving rats demonstrated significant inhibition of AChE activity following exposure to this compound, leading to observable behavioral changes and physiological effects indicative of neurotoxicity. These findings are pivotal for understanding long-term health consequences related to chronic exposure .
Table 1: Summary of Key Toxicological Findings
Table 2: Mechanistic Insights into AChE Inhibition
Mechanism of Action
Mipafox exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. The inhibition occurs through the formation of a covalent bond between the phosphorus atom of this compound and the hydroxyl oxygen of the catalytic triad serine in the active center of the enzyme . This bond is irreversible, leading to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors . The aging process of the phosphorylated enzyme further stabilizes the inhibition, making it resistant to reactivation by nucleophilic agents .
Comparison with Similar Compounds
Key Properties of Mipafox
- Molecular Formula : C₂H₈FN₂OP
- Molecular Weight : 138.07 g/mol
- Solubility : Moderately soluble in polar solvents (e.g., water: ~50 mg/mL at 25°C) .
- Toxicity : Median lethal dose (LD₅₀) in rats: 2.5 mg/kg (oral), indicating high acute toxicity .
This compound’s mechanism involves phosphorylation of AChE’s serine residue, leading to enzyme inactivation and subsequent accumulation of acetylcholine, causing neuromuscular paralysis. Its delayed neurotoxic effects are linked to the aging of the phosphorylated enzyme complex, a process influenced by its methylamino substituents .
This compound shares structural and functional similarities with other organophosphates. Below, it is compared with Paraoxon (a pesticide metabolite) and Isoflurophate (DFP, a therapeutic agent), focusing on chemistry, toxicity, and applications.
Structural Analog: Paraoxon
Molecular Formula: C₁₀H₁₄NO₆P Key Differences:
- Paraoxon has an ethoxy group substituted for this compound’s methylamino groups, altering its hydrolysis rate and target specificity.
- Solubility : Lower water solubility (~10 mg/mL) compared to this compound, influencing environmental persistence .
- Toxicity : LD₅₀ in rats: 1.8 mg/kg (oral), slightly higher toxicity than this compound due to enhanced membrane penetration .
Applications : Paraoxon is a metabolite of parathion, used to study acute cholinergic toxicity. Unlike this compound, it lacks delayed neuropathic effects, making it a model for acute poisoning .
Functional Analog: Isoflurophate (DFP)
Molecular Formula : C₆H₁₃FO₃P
Key Differences :
- DFP contains isopropyl ester groups, increasing lipid solubility and bioavailability.
- Mechanism : Phosphorylates AChE similarly to this compound but exhibits faster aging kinetics, leading to irreversible inhibition within hours .
- Applications : Clinically used to treat glaucoma (via intraocular AChE inhibition), contrasting with this compound’s research-exclusive use .
Table 1. Comparative Analysis of this compound, Paraoxon, and Isoflurophate
Property | This compound | Paraoxon | Isoflurophate (DFP) |
---|---|---|---|
Molecular Weight | 138.07 g/mol | 275.19 g/mol | 184.14 g/mol |
Solubility in Water | ~50 mg/mL | ~10 mg/mL | ~5 mg/mL |
LD₅₀ (Oral, Rat) | 2.5 mg/kg | 1.8 mg/kg | 4.3 mg/kg |
Primary Use | Neurotoxicity research | Acute toxicity studies | Glaucoma treatment |
Neuropathic Effects | Delayed neuropathy | None | Rapid onset |
Research Findings and Mechanistic Insights
- AChE Inhibition Kinetics: this compound’s inhibition is slower but more persistent than DFP’s, attributed to steric hindrance from methylamino groups .
- Delayed Neuropathy : this compound induces neuropathy via "aging" of neuropathy target esterase (NTE), a process absent in Paraoxon .
- Environmental Impact : Unlike Paraoxon, this compound’s higher solubility increases its mobility in aquatic systems, though its research use limits ecological exposure .
Biological Activity
Mipafox, a potent organophosphorus compound, is primarily known for its role as an insecticide and its neurotoxic effects on humans and animals. This article delves into the biological activity of this compound, focusing on its interaction with acetylcholinesterase (AChE), its toxicological implications, and the challenges associated with reactivation after inhibition.
This compound acts as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the hydrolysis of the neurotransmitter acetylcholine. The mechanism involves the phosphorylation of the serine residue in the active site of AChE, leading to a significant decrease in enzymatic activity. Studies have shown that this compound inhibits more than 95% of AChE activity, with no observed reactivation when treated with common oximes like 2-PAM (pralidoxime) . This lack of reactivation is attributed to the stability of the this compound-AChE complex, which does not undergo aging, a process where the inhibited enzyme becomes less amenable to reactivation over time .
Kinetic Analysis
Kinetic studies have demonstrated that this compound exhibits a concentration-dependent inhibition of AChE. In experimental setups using human AChE, it was found that this compound concentrations above 128 µM were required to achieve significant inhibition . The following table summarizes key findings from kinetic studies on this compound's inhibitory effects:
Study | Concentration (µM) | Inhibition (%) | Reactivation with 2-PAM |
---|---|---|---|
Johnson (1969) | 128 | ~100% | No reactivation observed |
Sit et al. (2015) | 200 | >95% | No reactivation observed |
EPA Study | 64 | Complete inhibition | Not applicable |
Delayed Neurotoxic Effects
This compound is associated with delayed neurotoxic effects, which manifest several days after exposure. Research indicates that phosphorylation at specific sites within neural tissues occurs within hours post-exposure, leading to neurotoxicity observed days later . This delayed response complicates diagnosis and treatment following exposure.
Case Study 1: Human Exposure
A documented case involving human exposure to this compound highlighted severe neurological symptoms following acute poisoning. The patient exhibited cholinergic crisis symptoms but did not respond to standard oxime therapy due to the stable nature of the this compound-AChE complex.
Case Study 2: Animal Studies
Animal studies have provided insights into the neurotoxic potential of this compound. In one study involving hens, it was observed that this compound caused significant impairment in brain esterase activity, confirming its role as a neurotoxin. The study also noted that this compound-sensitive enzymes exhibited resistance to other non-neurotoxic organophosphates .
Computational Modeling
Recent advancements in computational modeling have provided further understanding of this compound's interaction with AChE. Molecular dynamics simulations indicated that the energy barrier for aging in this compound-inhibited AChE is high, suggesting that aging is less likely compared to other organophosphates like sarin . This modeling supports experimental findings regarding the stability and reactivity of the this compound-AChE complex.
Q & A
Basic Research Questions
Q. What are the primary biochemical mechanisms of Mipafox-induced neurotoxicity, and how are these elucidated experimentally?
Q. How should contradictory findings in this compound neurotoxicity studies be resolved?
Contradictions often arise from model-specific variability (e.g., rodent vs. avian systems) or dosing regimens. To address this:
- Conduct meta-analyses of existing data, weighting studies by sample size and methodological rigor .
- Replicate conflicting experiments under standardized conditions (e.g., OECD Guidelines 418/423) .
- Use pathway analysis tools (e.g., KEGG, Reactome) to identify species-specific metabolic differences .
Example Conflict :
- Study A: No neuropathy in rats at 10 mg/kg .
- Study B: Severe neuropathy in hens at 5 mg/kg . Resolution : Differences in NTE isoform expression and blood-brain barrier permeability .
Q. What methodologies best capture this compound’s interaction with other neurotoxicants in mixed exposures?
- Apply isobolographic analysis to distinguish additive, synergistic, or antagonistic effects .
- Use Caenorhabditis elegans as a high-throughput model to screen combinatorial toxicity .
- Incorporate multi-omics (transcriptomics, metabolomics) to map cross-talk between toxicity pathways .
Q. How can computational models improve predictive toxicology for this compound analogs?
- Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and electrophilicity index .
- Validate predictions with in vitro assays (e.g., AChE inhibition IC50 vs. predicted values) .
- Leverage platforms like Collaborative Acute Toxicity Modeling Suite (CATMoS) for cross-validation .
Q. What experimental designs mitigate confounding variables in long-term this compound exposure studies?
- Use longitudinal cohort designs with staggered sacrifice timepoints to track neuropathy progression .
- Control for environmental factors (e.g., diet, temperature) via environmental chambers .
- Apply mixed-effects statistical models to account for individual variability in response kinetics .
Q. Methodological Guidelines
- Data Reproducibility : Share raw datasets in public repositories (e.g., Zenodo, Figshare) with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .
- Ethical Compliance : Adhere to OECD guidelines for neurotoxicity testing and obtain institutional review board (IRB) approval for animal studies .
- Statistical Rigor : Pre-register hypotheses and analysis plans to reduce Type I errors; use Bonferroni correction for multiple comparisons .
Properties
IUPAC Name |
N-[fluoro-(propan-2-ylamino)phosphoryl]propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16FN2OP/c1-5(2)8-11(7,10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSHUBFBCPGQAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NP(=O)(NC(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16FN2OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5042160 | |
Record name | Mipafox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5042160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless crystals; [HSDB] | |
Record name | Mipafox | |
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Boiling Point |
125 °C | |
Record name | MIPAFOX | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1585 | |
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Solubility |
Soluble in polar organic solvents and slightly soluble in petroleum ether., In water, 80,000 mg/L at 25 °C | |
Record name | MIPAFOX | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1585 | |
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Density |
1.2 at 25 °C | |
Record name | MIPAFOX | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1585 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.001 [mmHg], 0.001 mm Hg at 15 °C | |
Record name | Mipafox | |
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Record name | MIPAFOX | |
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Impurities |
Main impurities of commercial product are hydrolytic products & the Isopropylamide of orthophosphoric acid... | |
Record name | MIPAFOX | |
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Color/Form |
Crystals from petroleum ether | |
CAS No. |
371-86-8 | |
Record name | Mipafox | |
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Record name | Mipafox [ISO] | |
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Record name | MIPAFOX | |
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Record name | Mipafox | |
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Record name | MIPAFOX | |
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Record name | MIPAFOX | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1585 | |
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Melting Point |
65 °C | |
Record name | MIPAFOX | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1585 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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